5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Overview
Description
5-(1,3-Benzoxazol-2-yl)-2-bromoaniline is a compound that belongs to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline typically involves the condensation of 2-aminophenol with an appropriate brominated aromatic aldehyde under acidic conditions. One common method involves the use of titanium tetraisopropoxide (TTIP) as a catalyst in the presence of aqueous hydrogen peroxide and ethanol . The reaction is carried out at a moderate temperature of around 50°C to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) have been shown to be effective in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzoxazol-2-yl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-bromoaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone: Exhibits antifungal activity against Candida strains.
Uniqueness
5-(1,3-Benzoxazol-2-yl)-2-bromoaniline stands out due to its unique combination of a benzoxazole core with a brominated aniline moiety, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-bromoaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHATUQULWGSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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